molecular formula C12H20N2O3 B4697863 4-octanoyl-2,6-piperazinedione

4-octanoyl-2,6-piperazinedione

Cat. No. B4697863
M. Wt: 240.30 g/mol
InChI Key: JQHWXXNAQBWUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-octanoyl-2,6-piperazinedione, also known as OPC-21268, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of the naturally occurring neurotransmitter gamma-aminobutyric acid (GABA), which plays a crucial role in the central nervous system. OPC-21268 has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

4-octanoyl-2,6-piperazinedione acts as a positive allosteric modulator of GABA receptors, enhancing the activity of these receptors in the presence of GABA. This results in an increase in the inhibitory tone of the central nervous system, leading to a reduction in anxiety and sedation.
Biochemical and Physiological Effects:
4-octanoyl-2,6-piperazinedione has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to have anxiolytic, sedative, and anticonvulsant properties in animal models. In addition, 4-octanoyl-2,6-piperazinedione has been shown to increase slow-wave sleep in humans, indicating its potential use as a sleep aid.

Advantages and Limitations for Lab Experiments

One advantage of 4-octanoyl-2,6-piperazinedione is its specificity for GABA receptors, which allows for targeted modulation of GABAergic neurotransmission. However, its use in lab experiments may be limited by its low solubility in water and its potential for off-target effects.

Future Directions

Further research is needed to explore the full therapeutic potential of 4-octanoyl-2,6-piperazinedione. One area of interest is its potential use as a treatment for anxiety disorders, such as generalized anxiety disorder and post-traumatic stress disorder. In addition, investigations into its use as a sleep aid and anticonvulsant agent are warranted. The development of more potent and selective derivatives of 4-octanoyl-2,6-piperazinedione may also be of interest.

Scientific Research Applications

4-octanoyl-2,6-piperazinedione has been extensively studied for its potential therapeutic applications. One area of research involves its use as a modulator of GABAergic neurotransmission. 4-octanoyl-2,6-piperazinedione has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety, sleep, and other physiological processes. This has led to investigations into its potential use as an anxiolytic and sedative agent.

properties

IUPAC Name

4-octanoylpiperazine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-2-3-4-5-6-7-12(17)14-8-10(15)13-11(16)9-14/h2-9H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHWXXNAQBWUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N1CC(=O)NC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-octanoyl-2,6-piperazinedione
Reactant of Route 2
Reactant of Route 2
4-octanoyl-2,6-piperazinedione
Reactant of Route 3
Reactant of Route 3
4-octanoyl-2,6-piperazinedione
Reactant of Route 4
Reactant of Route 4
4-octanoyl-2,6-piperazinedione
Reactant of Route 5
Reactant of Route 5
4-octanoyl-2,6-piperazinedione
Reactant of Route 6
Reactant of Route 6
4-octanoyl-2,6-piperazinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.